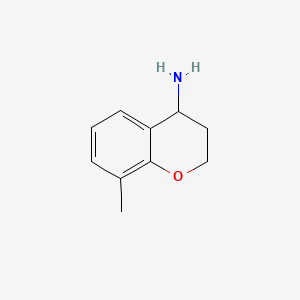

8-Methylchroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREWRJVSLAQYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585682 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754958-74-2 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methylchroman-4-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methylchroman-4-amine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic pathway detailed herein proceeds via a two-step sequence, commencing with the formation of the key intermediate, 8-methylchroman-4-one, followed by its conversion to the target amine through reductive amination. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for experimental choices. Full characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed to ensure a self-validating system for product identity and purity.

Introduction and Significance

Chroman-4-amines are a class of bicyclic heterocyclic compounds that serve as crucial building blocks in the synthesis of biologically active molecules. The chroman scaffold is a privileged structure found in a variety of natural products and synthetic compounds with diverse pharmacological activities. The specific target of this guide, this compound, incorporates a methyl group on the aromatic ring, which can significantly influence its steric and electronic properties, making it an attractive intermediate for library synthesis in drug discovery programs. For instance, the broader chroman-4-one scaffold, the direct precursor to our target molecule, has been investigated for the development of selective inhibitors for enzymes like Sirtuin 2 (SIRT2), which are implicated in aging-related and neurodegenerative diseases.[1][2]

This guide provides a robust and reproducible pathway to access high-purity this compound, empowering researchers to incorporate this valuable synthon into their development pipelines.

Compound Properties

A summary of the key computed properties for the target compound, (S)-8-Methylchroman-4-amine, is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[3] |

| Molecular Weight | 163.22 g/mol | PubChem[3] |

| IUPAC Name | (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine | PubChem[3] |

| CAS Number | 1213065-29-2 (for R-enantiomer) | Chiralen |

| InChIKey | MREWRJVSLAQYFQ-VIFPVBQESA-N | PubChem[3] |

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 8-Methylchroman-4-one. The second step is the conversion of this ketone into the target primary amine via a reductive amination reaction. This strategy is logical and widely applicable for the synthesis of substituted chroman-amines.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 8-Methylchroman-4-one

The foundational step in this synthesis is the construction of the chromanone ring system. This is achieved through a base-promoted reaction between 2'-hydroxy-3'-methylacetophenone and a formaldehyde source, which proceeds via an initial aldol condensation followed by an intramolecular oxa-Michael addition.[1][2] The use of microwave irradiation can significantly accelerate this reaction.[1][2]

Protocol: 8-Methylchroman-4-one Synthesis

-

Reaction Setup: To a solution of 2'-hydroxy-3'-methylacetophenone (1 equivalent) in ethanol (EtOH), add paraformaldehyde (1.2 equivalents) and a catalytic amount of a suitable base such as pyrrolidine or diisopropylamine (DIPA).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours, or heat using microwave irradiation at 160–170 °C for 1 hour.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 1 M HCl (aq), water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 8-methylchroman-4-one.[4]

Causality and Expertise:

-

Choice of Base: A secondary amine like pyrrolidine or DIPA is effective in catalyzing both the initial aldol-type addition and the subsequent cyclization. It acts as a nucleophile to activate the formaldehyde and as a base to deprotonate the phenolic hydroxyl group, facilitating the final ring-closing step.

-

Reaction Control: The intramolecular oxa-Michael addition is thermodynamically favored, driving the reaction towards the stable bicyclic chromanone product. Monitoring by TLC is crucial to prevent the formation of side products from over-reaction.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient and controlled method for converting ketones into amines, avoiding the over-alkylation issues often seen with direct alkylation of ammonia.[5] The process involves the in-situ formation of an imine intermediate from the ketone (8-methylchroman-4-one) and an ammonia source, which is then immediately reduced to the target amine.[6]

Mechanism of Reductive Amination

The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The nitrogen from an ammonia source (e.g., ammonium acetate) performs a nucleophilic attack on the carbonyl carbon of 8-methylchroman-4-one. This is followed by dehydration to form a transient imine intermediate.

-

Reduction: A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This agent selectively reduces the C=N double bond of the imine to the C-N single bond of the final amine product.[5]

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 8-methylchroman-4-one (1 equivalent) in an appropriate solvent, typically methanol (MeOH).

-

Reagent Addition: Add ammonium acetate (NH₄OAc, ~10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a fume hood.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2) to decompose any remaining hydride reagent. Stir for 1 hour.

-

Purification: Basify the mixture with aqueous NaOH or NaHCO₃ to pH > 9. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Trustworthiness and Self-Validation:

-

Selective Reducing Agent: The choice of NaBH₃CN is critical. It is a mild reducing agent that is more reactive towards the protonated imine intermediate than the starting ketone, especially under weakly acidic conditions created by the ammonium acetate buffer.[5] This selectivity prevents the formation of the corresponding alcohol (8-methylchroman-4-ol) as a major byproduct.

-

pH Control: The reaction is typically run at a slightly acidic to neutral pH (6-7) to promote imine formation without significantly reducing the nucleophilicity of the ammonia. The final acidic quench ensures the safe decomposition of the hydride reagent, while the subsequent basification deprotonates the amine product, allowing for its extraction into an organic solvent.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR (Proton NMR) | |

| Approximate δ (ppm) | Assignment & Multiplicity |

| 7.0 - 7.2 | Aromatic protons (multiplet, 3H) |

| ~4.3 | -O-CH ₂- (multiplet, 2H) |

| ~4.1 | -CH -NH₂ (triplet or multiplet, 1H) |

| ~2.2 | Aromatic -CH ₃ (singlet, 3H) |

| 1.8 - 2.1 | -CH ₂-CH(NH₂) (multiplet, 2H) |

| ~1.6 | -NH ₂ (broad singlet, 2H, D₂O exchangeable) |

| ¹³C NMR (Carbon NMR) | |

| Approximate δ (ppm) | Assignment |

| 150 - 155 | Aromatic C-O |

| 120 - 135 | Aromatic C-H & C-C |

| ~65 | -O-C H₂- |

| ~48 | -C H-NH₂ |

| ~35 | -C H₂-CH(NH₂) |

| ~15 | Aromatic -C H₃ |

Expert Insight: In ¹H NMR, the signal for the amine protons (-NH₂) is often broad and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.[7][8] The carbon attached to the nitrogen is deshielded and typically appears around 48-55 ppm in the ¹³C NMR spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H stretch (primary amine, typically two sharp bands)[7][9] |

| 2850 - 3000 | C-H stretch (aliphatic and aromatic) |

| ~1600 | N-H bend (primary amine)[9] |

| 1450 - 1600 | C=C stretch (aromatic ring) |

| 1200 - 1250 | C-O stretch (aryl ether) |

| 1020 - 1250 | C-N stretch (aliphatic amine)[9][10] |

Expert Insight: Primary amines are distinguished by the presence of two N-H stretching bands resulting from symmetric and asymmetric stretching modes.[7][10] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol, providing clear evidence against the presence of 8-methylchroman-4-ol as a significant impurity.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Mass Spectrometry Data | |

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | Expected [M+H]⁺ ion at m/z = 164.11 |

| High-Resolution MS (HRMS) | Calculated m/z for C₁₀H₁₄NO⁺ [M+H]⁺: 164.1070. Found value should be within ±5 ppm. |

Expert Insight: High-resolution mass spectrometry is crucial for confirming the elemental composition of the synthesized molecule.[11] The observation of the correct mass for the protonated molecular ion ([M+H]⁺) provides strong evidence for the successful synthesis of the target compound. Tandem MS (MS/MS) experiments could be performed to study the fragmentation pathways, which often involve the loss of ammonia or cleavage of the chroman ring, further corroborating the structure.[12]

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis of this compound from commercially available starting materials. The methodology, centered around the formation of an 8-methylchroman-4-one intermediate and its subsequent reductive amination, is robust and scalable. The provided protocols, mechanistic insights, and comprehensive characterization data serve as a complete and self-validating resource for researchers in organic synthesis and medicinal chemistry. By following the procedures outlined, scientists can confidently produce and verify high-purity this compound for use in a wide array of research and development applications.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. mdpi.com [mdpi.com]

- 12. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methylchroman-4-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylchroman-4-amine is a heterocyclic organic compound belonging to the chromanamine class. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including natural products like vitamin E and flavonoids.[1][2] The introduction of an amine group at the 4-position and a methyl group at the 8-position of the chromane ring system creates a chiral center, leading to the existence of (R) and (S) enantiomers. This structural feature is of significant interest in drug discovery, where stereochemistry often plays a crucial role in pharmacological activity. This guide provides a comprehensive overview of the known chemical and physical properties, a proposed synthetic route, and an exploration of the potential applications of this compound, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Physicochemical Properties of this compound

Currently, most of the available data on the physicochemical properties of this compound are derived from computational predictions. Experimental data remains scarce in publicly accessible literature. The key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| IUPAC Name | (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine | [3] |

| CAS Number | 1213596-97-4 ((S)-enantiomer)[3], 1213065-29-2 ((R)-enantiomer), 191608-12-5 (hydrochloride salt)[4] | |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 38.3 Ų | [3] |

| Predicted Boiling Point | 249.4 ± 39.0 °C | [1] |

| Predicted Density | 1.079 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.82 ± 0.20 | [1] |

Note: The predicted boiling point has a significant margin of error and should be treated with caution. Experimental verification is required for accurate determination. The solubility of amines is generally influenced by the length of the carbon chain; amines with six or fewer carbons are typically soluble in water.[5] Given its structure, this compound is expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Synthesis and Reactivity

A plausible and widely utilized method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 8-methylchroman-4-one.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[8]

Caption: Synthetic pathway from ketone to amine.

Experimental Protocol: Representative Reductive Amination

The following protocol is a representative procedure for the reductive amination of a ketone to a primary amine and has been adapted from general methods.[9][10] Optimization may be required for this specific substrate.

Materials:

-

8-Methylchroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid (optional, as a catalyst)[6]

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylchroman-4-one (1 equivalent) in methanol.[6]

-

Add ammonium acetate (10-20 equivalents) to the solution.

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.[6]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Once imine formation is significant, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[11]

Caption: Experimental workflow for reductive amination.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, chromane ring, and methyl protons. The protons on the carbon adjacent to the nitrogen will be deshielded. The NH₂ protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitrogen will be deshielded and appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the chromane ring.

Potential Applications in Drug Discovery

The chroman-4-one and chromane scaffolds are prevalent in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][13][14] The introduction of an amine at the C-4 position opens up avenues for further derivatization and modulation of the molecule's physicochemical and pharmacological properties.

While specific biological activity for this compound has not been extensively reported, its structural similarity to other bioactive chromanamines suggests potential for investigation in several therapeutic areas. For instance, various chromane derivatives have been explored as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for diabetic retinopathy. The amine functionality could serve as a key interaction point with the target protein or as a handle for further chemical modification to optimize activity and selectivity.

Caption: Potential applications of this compound.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data on its properties and synthesis are currently limited, this guide provides a solid foundation based on computational data and established chemical principles. The proposed synthetic route via reductive amination offers a practical approach for its preparation in the laboratory. Further research into the experimental characterization and pharmacological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug discovery.

References

- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 191608-12-5 CAS MSDS (8-METHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. youtube.com [youtube.com]

- 13. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Methylchroman-4-amine: A Predictive Technical Guide

Introduction

8-Methylchroman-4-amine is a heterocyclic compound belonging to the chromane family. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules, including some derivatives of Vitamin E and other pharmacologically active agents. The introduction of an amine group at the 4-position and a methyl group on the aromatic ring creates a chiral center and specific electronic and steric properties that are of significant interest to researchers in drug discovery and development.

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a robust predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures.

The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, explaining the causality behind the expected spectral characteristics.

Molecular Structure and Stereochemistry

The structure of this compound features a bicyclic system with a chiral center at the C4 carbon, meaning it can exist as (R) and (S) enantiomers. The spectroscopic data for both enantiomers will be identical in achiral solvents.

¹H NMR Spectroscopy: A Detailed Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, aliphatic, amine, and methyl protons.

Experimental Considerations

A standard ¹H NMR experiment would be conducted at a high field (e.g., 400 or 500 MHz) to ensure good signal dispersion. The sample would be dissolved in a deuterated solvent, with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm). For the amine protons, a D₂O exchange experiment would be invaluable for confirming their signal, as the N-H protons would be replaced by deuterium, causing their signal to disappear from the spectrum.

Predicted Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~6.95 | d | J ≈ 7.5 |

| H6 | ~6.75 | t | J ≈ 7.5 |

| H7 | ~6.85 | d | J ≈ 7.5 |

| H4 (methine) | ~4.10 | t | J ≈ 4.0 |

| H2 (methylene) | ~4.25 (axial), ~4.15 (equatorial) | m | - |

| H3 (methylene) | ~2.10 (axial), ~1.90 (equatorial) | m | - |

| -CH₃ (methyl) | ~2.20 | s | - |

| -NH₂ (amine) | ~1.60 | br s | - |

Interpretation and Rationale

-

Aromatic Protons (H5, H6, H7): These protons are on the benzene ring and are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating nature of the ether oxygen and the methyl group will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The H6 proton, being situated between two other protons, is predicted to be a triplet, while H5 and H7 will be doublets.

-

Methine Proton (H4): This proton is attached to the chiral center and is deshielded by both the adjacent amine group and the aromatic ring. Its chemical shift is therefore predicted to be around 4.10 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C3.

-

Methylene Protons (H2 and H3): The protons on C2 are diastereotopic and will have different chemical shifts. They are adjacent to the ether oxygen, which will deshield them, placing their signals around 4.15-4.25 ppm. The protons on C3 are also diastereotopic and will appear as complex multiplets around 1.90-2.10 ppm.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet (as there are no adjacent protons to couple with) around 2.20 ppm.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[1] Their chemical shift can vary depending on concentration and solvent, but a range of 1.0-4.0 ppm is typical.[2] A D₂O exchange experiment would confirm this assignment by causing the peak to disappear.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, all 10 carbon atoms are chemically distinct due to the lack of a plane of symmetry, and therefore, 10 signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.[3]

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (methine) | ~50 |

| C2 (methylene) | ~65 |

| C3 (methylene) | ~35 |

| C8a (quaternary) | ~148 |

| C4a (quaternary) | ~122 |

| C8 (quaternary) | ~125 |

| C5 | ~128 |

| C6 | ~117 |

| C7 | ~120 |

| -CH₃ (methyl) | ~16 |

Interpretation and Rationale

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the downfield region of the spectrum (110-160 ppm). The carbons directly attached to the oxygen (C8a) and the methyl group (C8) will have distinct chemical shifts. The quaternary carbons (C4a, C8, and C8a) can be identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Aliphatic Carbons (C2, C3, C4): The C2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons. The C4 carbon, attached to the nitrogen of the amine group, will also be deshielded. The C3 carbon will be the most upfield of the ring's aliphatic carbons.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield region of the spectrum, typically around 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H symmetric & asymmetric stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1620-1580 | N-H bend (scissoring) | Primary Amine |

| 1600 & 1475 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl-alkyl ether |

| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

Interpretation and Rationale

-

N-H Vibrations: A key feature will be the two bands in the 3400-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[4] Another important band for a primary amine is the N-H bending (scissoring) vibration, which is expected around 1620-1580 cm⁻¹.[4]

-

C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[5]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-O Stretching: The strong C-O stretching vibration of the aryl-alkyl ether is expected in the 1250-1200 cm⁻¹ region.[6]

-

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol .

Predicted Mass Spectrum

-

Molecular Ion (M⁺): An odd molecular weight of 163 is expected, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[7] The molecular ion peak is expected to be reasonably intense.

-

Major Fragment Ions (m/z):

-

m/z 146: Loss of NH₃ (17 amu) via a rearrangement reaction.

-

m/z 134: Loss of an ethyl group (C₂H₅, 29 amu) followed by rearrangement.

-

m/z 118: A key fragmentation would be the retro-Diels-Alder (rDA) reaction of the heterocyclic ring, leading to the loss of C₂H₄O (44 amu).

-

m/z 91: A tropylium ion, characteristic of compounds containing a benzyl group.

-

Fragmentation Workflow

The fragmentation of this compound is likely to be initiated by the ionization of a lone pair electron on the nitrogen or oxygen atom. The primary fragmentation pathways are predicted to be alpha-cleavage and retro-Diels-Alder reaction.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra are based on established principles of spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification, characterization, and quality control of this important chroman derivative. The experimental verification of these predictions will be a crucial step in further solidifying our understanding of the chemical properties of this compound.

References

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. compoundchem.com [compoundchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 8-Methylchroman-4-amine

This in-depth technical guide delves into the scientific journey of 8-methylchroman-4-amine, a heterocyclic compound rooted in the privileged chroman scaffold. While a singular "discovery" event for this specific amine is not prominently documented in scientific literature, its existence is a logical and strategic extension of the extensive research into chroman-4-one derivatives and their vast biological applications. This guide will, therefore, construct the scientific narrative of this compound by exploring the foundational chemistry of its parent structures, detailing the robust synthetic pathways to its formation, and contextualizing its significance within the broader landscape of medicinal chemistry.

Introduction: The Chroman Framework as a Cornerstone in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a versatile scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a carbonyl group at the 4-position yields chroman-4-one, a key intermediate that has been the subject of intensive investigation for decades. The diverse pharmacological activities associated with chroman-4-one derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, have solidified its status as a "privileged structure" in medicinal chemistry.[1][2] The subsequent functionalization of the 4-position, particularly the introduction of an amine group to create chroman-4-amines, represents a critical step in modulating the scaffold's physicochemical properties and biological activity, often enhancing its potential as a neuroactive agent.[3]

Historical Context: The Evolution from Chroman-4-ones

The history of this compound is intrinsically linked to the development of synthetic methodologies for chroman-4-ones. The strategic placement of a methyl group at the 8-position of the chroman ring can significantly influence the molecule's lipophilicity and metabolic stability, making it an attractive modification for drug design.

The synthesis of the precursor, 8-methylchroman-4-one, can be logically inferred from established methods for constructing the chroman-4-one core. A common and efficient approach involves the intramolecular cyclization of a substituted phenol.

Conceptual Synthesis of the Precursor: 8-Methylchroman-4-one

A plausible and widely utilized synthetic strategy for substituted chroman-4-ones is the acid-catalyzed reaction of a phenol with an α,β-unsaturated acid or its equivalent, followed by cyclization. In the case of 8-methylchroman-4-one, the synthesis would logically commence from o-cresol.

The conceptual workflow is as follows:

Figure 1: Conceptual synthetic pathway to 8-Methylchroman-4-one.

This two-step process, involving a Michael addition followed by an intramolecular Friedel-Crafts acylation (often referred to as a cyclodehydration), is a robust and scalable method for accessing a variety of chroman-4-ones. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is critical for promoting the final ring-closing step.

The Keystone Transformation: Reductive Amination to this compound

The conversion of the ketone functionality in 8-methylchroman-4-one to the primary amine in this compound is most effectively achieved through reductive amination. This powerful and versatile reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and control.[4][5]

Reductive amination involves the reaction of a carbonyl compound with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6]

Mechanistic Insight into Reductive Amination

The reaction proceeds in two key stages:

-

Imine Formation: The carbonyl group of 8-methylchroman-4-one is attacked by ammonia (or an equivalent nitrogen nucleophile). The resulting hemiaminal intermediate then dehydrates to form a protonated imine (iminium ion). This step is typically acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be mild enough not to significantly reduce the starting ketone but reactive enough to reduce the intermediate imine.

Figure 2: General mechanism of the reductive amination of 8-Methylchroman-4-one.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound from 8-methylchroman-4-one via reductive amination. This protocol is based on established methodologies for analogous transformations.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 8-Methylchroman-4-one | 162.19 | 1.0 g | 6.16 |

| Ammonium Acetate | 77.08 | 4.75 g | 61.6 |

| Sodium Cyanoborohydride | 62.84 | 0.43 g | 6.80 |

| Methanol (Anhydrous) | 32.04 | 20 mL | - |

| Acetic Acid (Glacial) | 60.05 | ~0.5 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylchroman-4-one (1.0 g, 6.16 mmol) and ammonium acetate (4.75 g, 61.6 mmol, 10 equivalents).

-

Dissolution and pH Adjustment: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved. Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (0.43 g, 6.80 mmol, 1.1 equivalents) portion-wise over 5 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL). Reduce the volume of the solvent in vacuo.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the pure this compound.

Structural Elucidation and Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the characteristic downfield signals for the protons adjacent to the carbonyl group in the starting material and the appearance of a new signal for the proton at the 4-position, now adjacent to the amine. The aromatic protons and the methyl group protons will also be present in their expected regions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most significant change will be the disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the carbon at the 4-position bonded to the nitrogen atom (typically in the 40-60 ppm range).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₃NO, MW: 163.22 g/mol ).[7]

-

Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the strong C=O stretching vibration (around 1680 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) for the primary amine.

Conclusion and Future Perspectives

While the specific historical "moment of discovery" for this compound may not be a singular, celebrated event, its existence is a testament to the logical progression of synthetic and medicinal chemistry. Its synthesis is built upon the well-established and robust chemistry of chroman-4-ones and the powerful reductive amination reaction. As researchers continue to explore the vast chemical space of privileged structures, compounds like this compound and its derivatives will undoubtedly play a crucial role in the development of novel therapeutics, particularly in the realm of neuroscience. The strategic modifications of the chroman scaffold, as exemplified by this molecule, will continue to be a fruitful avenue for the discovery of new and improved drugs.

References

- 1. US2686808A - Mannich reaction compounds - Google Patents [patents.google.com]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

8-Methylchroman-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 8-Methylchroman-4-amine, a heterocyclic amine belonging to the chroman family. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential pharmacological applications, and structure-activity relationships of this class of compounds. While specific literature on this compound is nascent, this guide synthesizes information from the broader class of chroman derivatives to provide a foundational understanding and prospective analysis.

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant therapeutic value.[1] This structural core is a key component of flavonoids, tocopherols (Vitamin E), and other biologically active compounds.[2] The inherent stability and three-dimensional architecture of the chroman ring system make it an attractive scaffold for the design of novel therapeutic agents across a wide range of disease areas.

Chroman derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[3][4] The versatility of the chroman scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The introduction of an amine group at the 4-position, in particular, introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets, a common feature in many successful pharmaceuticals. This guide focuses on the 8-methyl substituted variant of chroman-4-amine, exploring its chemical characteristics and potential as a building block in drug discovery.

Chemical Properties and Synthesis

This compound is a chiral molecule with the chemical formula C10H13NO.[5] The presence of a stereocenter at the 4-position means that it can exist as two enantiomers, (S)-8-Methylchroman-4-amine and (R)-8-Methylchroman-4-amine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Physicochemical Properties

A summary of the computed physicochemical properties of (S)-8-Methylchroman-4-amine is presented in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [5] |

| Molecular Formula | C10H13NO | [5] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 163.099714038 Da | [5] |

| Topological Polar Surface Area | 35.3 Ų | [5] |

Synthetic Strategies

While specific synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be conceptualized based on established methods for chroman and chroman-4-amine derivatives. A common precursor for such compounds is the corresponding 8-methylchroman-4-one.[6]

A general and plausible synthetic workflow would involve the following key steps:

-

Synthesis of 8-Methylchroman-4-one : This intermediate can be synthesized through various methods, such as the intramolecular cyclization of a suitably substituted phenol.

-

Reductive Amination : The ketone at the 4-position of 8-methylchroman-4-one can be converted to the desired amine through reductive amination. This is a versatile and widely used method in medicinal chemistry.

Below is a detailed, generalized protocol for the reductive amination of a chroman-4-one to a chroman-4-amine.

Experimental Protocol: Reductive Amination of 8-Methylchroman-4-one

Objective: To synthesize this compound from 8-Methylchroman-4-one.

Materials:

-

8-Methylchroman-4-one

-

Ammonium acetate or ammonia source

-

Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

-

Methanol (MeOH) or other suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Dissolve 8-methylchroman-4-one (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

To this solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Partition the aqueous residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality behind Experimental Choices:

-

Excess Ammonium Acetate: The use of a large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

-

Sodium Cyanoborohydride: This reducing agent is selective for the imine over the ketone, which minimizes the formation of the corresponding alcohol as a byproduct. It is also stable under mildly acidic conditions that can be used to catalyze imine formation.

-

Work-up with Sodium Bicarbonate: The basic wash is necessary to neutralize any remaining acid catalyst and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.

The following diagram illustrates the general synthetic workflow from a substituted phenol to a chroman-4-amine derivative.

Caption: Generalized synthetic workflow for chroman-4-amine derivatives.

Potential Pharmacological Activities and Therapeutic Applications

The chroman nucleus is associated with a wide spectrum of biological activities.[2] The introduction of an 8-methyl group and a 4-amino group can significantly influence the pharmacological profile of the resulting molecule.

Anticancer and Antiproliferative Activity

Numerous chroman and chromanone derivatives have been investigated for their potential as anticancer agents.[4][7] They can exert their effects through various mechanisms, including the inhibition of enzymes like SIRT2, which are involved in cellular regulation and aging-related diseases.[7][8] The substitution pattern on the chroman ring is crucial for potency and selectivity. For instance, electron-withdrawing groups at the 6- and 8-positions of chroman-4-ones have been shown to be favorable for SIRT2 inhibition.[8] While the 8-methyl group is electron-donating, its steric and electronic influence could direct the molecule towards other anticancer targets.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are implicated in a wide range of diseases.[4] Chroman derivatives, particularly those with phenolic hydroxyl groups, are known for their antioxidant properties. While this compound lacks a free hydroxyl group, the chroman core itself can contribute to anti-inflammatory effects by modulating inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][3]

Central Nervous System (CNS) Applications

The chroman scaffold is also found in molecules with activity in the central nervous system. For example, certain chroman derivatives have been explored as anticonvulsant agents. The physicochemical properties of this compound, such as its moderate lipophilicity (XLogP3 of 1.3), suggest that it may have the potential to cross the blood-brain barrier, making it a candidate for investigation in CNS disorders.

The following diagram illustrates the potential interplay of this compound with various biological pathways based on the known activities of the broader chroman class.

Caption: Potential pharmacological pathways for this compound.

Structure-Activity Relationships (SAR)

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the heterocyclic core. While specific SAR studies for this compound are not available, we can infer potential relationships from related compounds.

-

Substitution on the Aromatic Ring: The position and electronic nature of substituents on the benzene ring of the chroman nucleus play a critical role in determining biological activity. For instance, in some series of chroman-4-ones, electron-withdrawing groups at positions 6 and 8 enhance potency against certain targets.[8] The 8-methyl group in this compound is an electron-donating group, which would likely lead to a different pharmacological profile compared to analogs with electron-withdrawing substituents.

-

Stereochemistry at the 4-Position: As a chiral molecule, the stereochemistry at the C4 position is expected to be a critical determinant of biological activity. The (R) and (S) enantiomers will present the 4-amino group and the 8-methyl group in different spatial orientations, leading to potentially distinct interactions with chiral biological macromolecules like receptors and enzymes.

-

The 4-Amino Group: The primary amine at the 4-position is a key functional group that can participate in hydrogen bonding and ionic interactions. Its basicity will influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Future Directions and Conclusion

This compound represents an under-explored yet promising scaffold for the development of novel therapeutic agents. The rich pharmacology of the broader chroman class suggests that this compound warrants further investigation.

Key areas for future research include:

-

Development of Stereoselective Syntheses: Efficient and scalable synthetic routes to produce the individual (R) and (S) enantiomers of this compound are needed to enable detailed pharmacological evaluation.

-

Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets to identify novel activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and CNS-related activities.

-

Elucidation of Mechanism of Action: For any identified biological activities, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level.

-

Exploration of Analogs: A systematic exploration of the structure-activity relationships by synthesizing and testing analogs with different substituents on the aromatic ring and modifications of the 4-amino group will be essential for lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Methylchroman-4-one | CymitQuimica [cymitquimica.com]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 8-Methylchroman-4-amine

An In-Depth Technical Guide to 8-Methylchroman-4-amine for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, including its stereoisomeric forms, CAS numbers, and IUPAC nomenclature. A detailed, field-proven methodology for its synthesis via reductive amination of 8-Methylchroman-4-one is presented, accompanied by a thorough discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and purity assessment. The therapeutic potential of the chroman-4-amine scaffold is explored, with a focus on its role as a key building block for pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with diverse biological activities. The incorporation of an amine group at the C4 position introduces a critical pharmacophore, enabling interactions with a wide array of biological targets. Specifically, chiral 4-aminochroman derivatives have been identified as valuable intermediates for developing potent agents targeting conditions like hypotension and inflammatory pain.[1] This guide focuses on the 8-methyl substituted analogue, this compound, providing the foundational knowledge required for its synthesis, characterization, and application in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, existing as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial for researchers to distinguish between these forms, as stereochemistry often dictates biological activity.

The authoritative IUPAC name for the (S)-enantiomer is (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine.[2] The corresponding (R)-enantiomer is named (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine.

Table 1: Chemical Identifiers and Properties of this compound Enantiomers

| Property | (S)-8-Methylchroman-4-amine | (R)-8-Methylchroman-4-amine |

| CAS Number | 1213596-97-4[2] | 1213065-29-2 |

| IUPAC Name | (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine[2] | (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine |

| Molecular Formula | C₁₀H₁₃NO[2] | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [2] | 163.22 g/mol |

| Synonyms | (4S)-8-methylchroman-4-amine, (S)-8-Methyl-chroman-4-ylamine[2] | (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine |

Note: A CAS number for the racemic mixture (754958-74-2) also exists.[3]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for preparing this compound is the reductive amination of the corresponding ketone, 8-Methylchroman-4-one (CAS: 49660-56-2).[4] This two-step, one-pot process is efficient and highly adaptable for producing primary, secondary, or tertiary amines.

Core Reaction: Reductive Amination

The reaction proceeds via two key stages:

-

Imine Formation: The carbonyl group of 8-Methylchroman-4-one reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) under mildly acidic conditions to form an intermediate imine (or iminium ion). The acid catalyst is crucial for activating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents for this step due to their mild nature and tolerance of the slightly acidic conditions required for imine formation. They are less likely to reduce the starting ketone before imine formation is complete.

Detailed Experimental Protocol

Objective: To synthesize racemic this compound from 8-Methylchroman-4-one.

Materials:

-

8-Methylchroman-4-one

-

Ammonium Acetate (NH₄OAc)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), Anhydrous

-

Glacial Acetic Acid (optional, for pH adjustment)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard Glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-Methylchroman-4-one (1.0 eq). Dissolve it in anhydrous methanol (approx. 10-15 mL per gram of ketone).

-

Imine Formation: Add ammonium acetate (7-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation. Stir the mixture at room temperature for 30-60 minutes. The pH should be weakly acidic (pH 5-6); if necessary, a drop of glacial acetic acid can be added.

-

Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 eq) to the mixture in portions. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Extraction:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once complete, quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

-

Neutralize any remaining acid by washing with saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Standard workflow for purification and characterization.

Applications in Drug Discovery

The this compound moiety is a valuable building block for constructing more complex molecules with therapeutic potential. Its primary amine provides a versatile handle for derivatization through amide bond formation, alkylation, or participation in further multi-component reactions.

The chroman-4-amine scaffold is particularly noted for its role in the development of bradykinin B1 receptor antagonists. T[1]he bradykinin B1 receptor is a G-protein coupled receptor implicated in pain and inflammation, making it an attractive target for novel analgesics and anti-inflammatory drugs. The specific structure of this compound, with its defined stereocenter and aromatic substitution, allows for precise tuning of receptor affinity and selectivity, ADME properties, and overall pharmacological profile.

Safety, Handling, and Storage

As with any amine-containing organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. * Toxicity: While specific toxicity data for this compound is not readily available, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound represents a key molecular scaffold with significant potential for the development of novel therapeutics. This guide has provided a comprehensive, technically grounded overview of its chemical identity, a reliable protocol for its synthesis, and a framework for its analytical characterization. By understanding the principles and methodologies outlined herein, researchers and drug development professionals are well-equipped to leverage this valuable compound in their discovery programs.

References

Potential mechanism of action of 8-Methylchroman-4-amine

An In-Depth Technical Guide to the Potential Mechanism of Action of 8-Methylchroman-4-amine

Abstract

The chroman scaffold is a privileged heterocyclic structure, forming the core of a multitude of natural products and synthetic molecules with significant pharmacological properties.[1][2] this compound, a specific derivative, remains largely uncharacterized in the scientific literature. Its structure, featuring a primary amine appended to the stereocenter at the 4-position of the chroman ring system, suggests a strong potential for interaction with key biological targets, particularly within the central nervous system. This guide delineates a series of plausible mechanistic hypotheses for this compound based on structural analogy to known bioactive molecules. We propose a comprehensive, multi-pronged experimental strategy to systematically investigate these hypotheses, providing detailed protocols for in vitro assays designed to probe its activity at monoaminergic system components, G-protein coupled receptors (GPCRs), and ion channels. The objective is to furnish a robust framework for researchers and drug development professionals to elucidate the pharmacological profile of this promising, yet enigmatic, compound.

Introduction and Structural Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of medicinal chemistry, prized for its conformational rigidity and synthetic tractability.[1] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, neuroprotective, and anticonvulsant agents.[3][4][5] The specific molecule of interest, this compound, possesses two key structural features that guide our mechanistic hypotheses:

-

The Chroman Core: This bicyclic ether provides a defined three-dimensional structure.

-

The 4-Amine Group: The primary amine at the C4 position is a potent pharmacophore, capable of forming ionic and hydrogen bonds. Its presence is a strong indicator of potential interaction with receptors and enzymes that recognize endogenous amines, such as neurotransmitters.

Given the absence of published biological data for this compound[2][6], we have formulated three primary hypotheses regarding its potential mechanism of action. These hypotheses are grounded in the known pharmacology of structurally related chroman derivatives and other amine-containing compounds.

-

Hypothesis I: Modulation of the Monoaminergic System: The molecule's structure bears a resemblance to trace amines and other monoaminergic ligands, suggesting it may interact with monoamine oxidase (MAO) enzymes or monoamine reuptake transporters (DAT, NET, SERT).

-

Hypothesis II: G-Protein Coupled Receptor (GPCR) Interaction: Amines are classic ligands for numerous GPCRs. The compound could function as an agonist or antagonist at receptors such as adrenergic, serotonergic, or trace amine-associated receptors (TAARs).[7][8]

-

Hypothesis III: Ion Channel Modulation: Certain chroman derivatives are known to affect voltage-gated ion channels.[4] this compound may therefore modulate neuronal excitability by interacting with channels like sodium or potassium channels.

The following sections will detail a logical and efficient experimental workflow designed to systematically test these hypotheses.

Proposed Experimental Workflow for Mechanistic Elucidation

A tiered screening approach is proposed to efficiently identify the primary biological target(s) of this compound. The workflow begins with broad-panel screening assays for each major hypothesis, followed by more detailed characterization if initial "hits" are identified.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothesis I: Monoaminergic System Modulation

The structural similarity of this compound to endogenous monoamines necessitates a thorough investigation of its effects on the key proteins that regulate monoaminergic neurotransmission: monoamine oxidase (MAO) and the plasma membrane transporters.

Experiment A: Monoamine Oxidase (MAO) Inhibition Assay

Causality: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibition of these enzymes increases neurotransmitter levels and is a validated therapeutic strategy for depression and Parkinson's disease.[9] An amine-containing molecule could potentially serve as a substrate or inhibitor for MAO.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and specific inhibitors for controls (Clorgyline for MAO-A, Selegiline for MAO-B).

-

Preparation: Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

-

Enzyme Incubation: In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution to wells containing 25 µL of the test compound dilutions or control inhibitors. Incubate for 15 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add 25 µL of the substrate/HRP/Amplex Red working solution to each well to start the reaction.

-

Signal Detection: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 2 minutes for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to MAO activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| This compound | > 100 | 15.2 |

| Clorgyline (Control) | 0.008 | 5.4 |

| Selegiline (Control) | 9.8 | 0.011 |

This table presents hypothetical data for illustrative purposes.

Experiment B: Monoamine Transporter Uptake Assay

Causality: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters is the mechanism of action for many antidepressant and psychostimulant drugs. The amine structure of the test compound could allow it to bind to these transporters, blocking their function.

Protocol: Fluorescent Substrate-Based Transporter Uptake Assay

-

Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed the cells in 96-well black-wall, clear-bottom plates 18-24 hours prior to the assay.[10]

-

Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[10]

-

Substrate Addition: Add a fluorescent substrate specific for each transporter (e.g., from a commercially available kit) to all wells.[10]

-

Signal Measurement: Immediately measure the fluorescence intensity over time (e.g., for 30 minutes) using a bottom-reading fluorescent plate reader. The uptake of the fluorescent substrate into the cells results in an increased signal.

-

Data Analysis: Determine the rate of uptake at each concentration of the test compound. Calculate the percent inhibition relative to vehicle-treated control wells and determine the IC₅₀ value for each transporter.

Hypothesis II: G-Protein Coupled Receptor (GPCR) Interaction

GPCRs are the largest family of cell surface receptors and are common targets for drugs. The amine pharmacophore is central to the activity of ligands for adrenergic, dopaminergic, serotonergic, and trace amine-associated receptors (TAARs).

Experiment C: Radioligand Binding Assays

Causality: To determine if this compound physically interacts with a GPCR, competitive binding assays are the gold standard. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for TAAR1

-

Membrane Preparation: Use cell membranes prepared from HEK293 cells overexpressing the human Trace Amine-Associated Receptor 1 (hTAAR1).

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-RO5166017)[11], and a range of concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Calculate the percent displacement by the test compound at each concentration. Determine the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

Experiment D: Functional GPCR Assays

Causality: If binding is confirmed, a functional assay is required to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). Many GPCRs, including TAAR1, signal through the G-protein Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]